Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
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Overview
Description
. This compound features a pyrazole ring substituted with a trifluoromethyl group and a pyrrolidinyl moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction involves the addition of hydrochloric acid to the pyrazole derivative under controlled conditions, often requiring heating and stirring to ensure complete conversion.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle the specific reaction conditions.
Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound, potentially leading to the formation of new functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives may include carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduced forms may feature hydroxyl groups or other reduced functional groups.
Substitution Products: Substituted derivatives can have a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Ethyl 1-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate: This compound lacks the hydrochloride moiety, resulting in different solubility and reactivity properties.
Ethyl 1-(pyrrolidin-3-yl)-5-(chloromethyl)pyrazole-4-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Ethyl 1-(pyrrolidin-3-yl)-5-(bromomethyl)pyrazole-4-carboxylate: Similar to the chloromethyl variant but with a bromomethyl group, affecting its reactivity and applications.
Uniqueness: Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMFQAKTOZUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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